Pashanone

Vue d'ensemble

Description

Molecular Structure Analysis

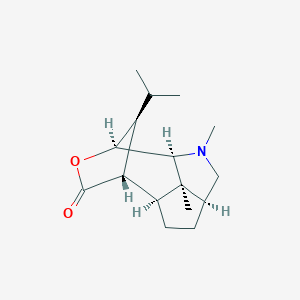

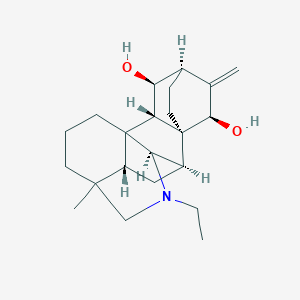

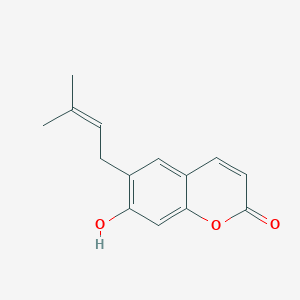

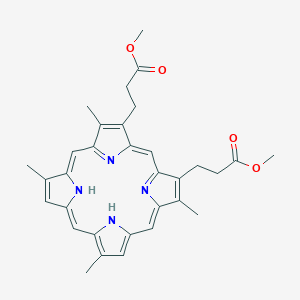

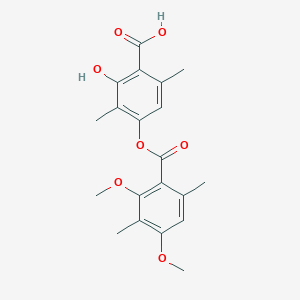

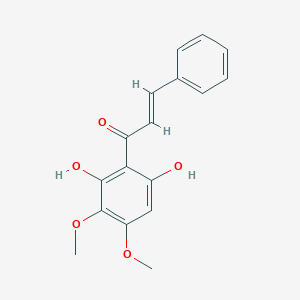

The molecular formula of Pashanone is C17H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments .Chemical Reactions Analysis

This compound, as a chalcone, is an α,β-unsaturated ketone. Chalcones are important intermediates of the flavonoid biosynthetic pathway . They have a radical quenching property due to the presence of phenolic groups .Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.30 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique

Chemotaxonomic Significance : Pashanone was identified in Polygonum ferrugineum, marking the first report of a homoisoflavanone in the Polygonum genus and the Polygonaceae family. This discovery has chemotaxonomic implications, indicating the potential of this compound as a chemotaxonomic marker for these groups (López et al., 2006).

Cytotoxic Activity Studies : this compound has been isolated from various plants like Miliusa sinensis and studied for its cytotoxic activities. These studies contribute to understanding the potential therapeutic applications of this compound in treating various diseases (Thủy et al., 2011).

Antifungal Properties : Research has revealed that this compound exhibits potent antifungal activities against various human pathogenic fungi, indicating its potential use in antifungal treatments (Lee et al., 2016).

Biological Significance in Plant Species : The isolation of this compound from plants like Persicaria lapathifolia and its subsequent studies highlight its biological significance in these species, contributing to a deeper understanding of plant biochemistry and potential applications (Hailemariam et al., 2018).

Role in Signal Pathway Inhibition : this compound's action on the calcineurin pathway of Cryptococcus neoformans, as identified in plant extracts, suggests its role in inhibiting specific signaling pathways, which could have therapeutic implications (Lee et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Pashanone is a compound isolated from Lindera erytbrocarpa Makino (Lauraceae) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit cytotoxic activity

Result of Action

This compound has been reported to possess moderate antifungal activity . It also exhibits cytotoxic activity , indicating that it may have potential applications in cancer treatment.

Analyse Biochimique

Biochemical Properties

It is known that Pashanone exhibits cytotoxic activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

This compound has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It has antioxidant and anti-inflammatory properties in mouse microglial BV2 and HT22 cells .

Molecular Mechanism

It is known that this compound inhibits lipopolysaccharide-induced inflammatory response and suppresses the activation of nuclear factor (NF)-κB in BV2 cells . In addition, this compound reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells .

Propriétés

IUPAC Name |

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42438-78-8 | |

| Record name | Pashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is pashanone and where is it found?

A1: this compound is a naturally occurring chalcone primarily found in plants like Miliusa sinensis [, ], Andrographis paniculata [], and Polygonum persicaria []. It is a secondary metabolite and its presence in these plants is considered a chemotaxonomic marker, particularly within the genus Polygonum [].

Q2: What is the chemical structure of this compound?

A2: this compound (2′,4′-dihydroxy-3,4,6′-trimethoxychalcone) has the molecular formula C18H18O6 and a molecular weight of 330 g/mol [, ]. Its structure has been elucidated through various spectroscopic techniques including IR, HR-MS, EI-MS, and 1D and 2D NMR [, , ].

Q3: Does this compound exhibit any biological activities?

A3: Yes, studies have shown that this compound displays several biological activities:

- Cytotoxic activity: Extracts of Miliusa sinensis containing this compound exhibited cytotoxic activity [].

- Antimicrobial activity: this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with its activity being comparable to the reference drug, clotrimazole [].

- Antifungal activity: this compound showed potent antifungal activities against various human pathogenic fungi, specifically by inhibiting the calcineurin pathway in Cryptococcus neoformans [].

Q4: What analytical techniques are used to study this compound?

A4: Various methods are employed to isolate, identify, and quantify this compound. These include:

- Extraction: Methanol is commonly used for extraction, followed by solvent-solvent partitioning [].

- Chromatography: Different chromatographic techniques such as RP-MPLC, VLC, TLC, gel filtration on Sephadex LH-20, and RP-HPLC are utilized for purification [, ].

- Spectroscopy: Structure elucidation relies heavily on spectroscopic methods like IR, HR-MS, EI-MS, 1D and 2D NMR [, , , ].

Q5: Is there any research on the synthesis of this compound?

A6: Yes, this compound and its isomers have been successfully synthesized. These syntheses typically start with 3,4,5-trimethoxyphenol and cinnamoyl chloride as starting materials [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.